molecular formula C13H14ClNO B6632284 1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine

1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine

Cat. No. B6632284
M. Wt: 235.71 g/mol
InChI Key: RQDGTAJBBOZFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine, also known as Furametazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. This compound has been a subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. By enhancing the activity of GABA, 1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine reduces anxiety, induces sleep, and has anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine include sedation, muscle relaxation, reduction in anxiety, and induction of sleep. The compound has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. However, the compound may also have adverse effects, such as drowsiness, impaired coordination, and memory impairment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine in lab experiments include its potential therapeutic applications, its ability to enhance the activity of GABA, and its anticonvulsant properties. However, the limitations of using this compound include its potential adverse effects, its potential for abuse, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

For research on 1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine include further studies on its mechanism of action, potential therapeutic applications, and its safety profile. Additionally, research could focus on developing safer and more effective compounds based on the structure of 1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine. Finally, studies could be conducted to determine the potential for abuse and addiction associated with this compound.

Synthesis Methods

The synthesis of 1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine involves the reaction of 4-chloro-2-methylbenzyl chloride and furfurylamine in the presence of a base. The resulting product is then further reacted with formaldehyde to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine has been studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and hypnotic effects. The compound has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of insomnia, anxiety disorders, and other neurological disorders.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-10-7-12(14)5-4-11(10)8-15-9-13-3-2-6-16-13/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDGTAJBBOZFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)methanamine

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